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Abstract

N4-acetylcytidine (ac4C) is a conserved post-transcriptional RNA modification that plays a
critical role in regulating mRNA stability and translation efficiency. The precursor for the
enzymatic incorporation of this modification is N4-acetylcytidine triphosphate (ac4CTP). This
technical guide provides an in-depth overview of the molecular properties of N4-acetylcytidine
triphosphate sodium, detailed experimental protocols for its incorporation into RNA via in vitro
transcription, and a summary of its biological significance, particularly its role in cellular
signaling pathways. This document is intended to serve as a comprehensive resource for
researchers in the fields of molecular biology, drug discovery, and RNA therapeutics.

Physicochemical Properties

N4-acetylcytidine triphosphate is commercially available as a sodium salt. Its key molecular
and physical properties are summarized in the table below.
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Property Value Reference
Molecular Formula C11H14N3Na4015P3 [1]
Molecular Weight 613.12 g/mol [1]
CAS Number 2803886-33-9 [1]
Purity > 95% (HPLC) [2]
Form Solution in water [2]
Concentration 100 mM - 110 mM [2]
pH 7.0+0.5 [2]
Amax 243 nm (2]
Storage Conditions -20 °C [2]

Biological Role of N4-Acetylcytidine (ac4C)

N4-acetylcytidine is a highly conserved RNA modification found in all domains of life.[3] In

eukaryotes, this modification is installed by the N-acetyltransferase 10 (NAT10) enzyme.[4] The

presence of ac4C in mRNA has significant functional consequences:

o Enhanced mRNA Stability: Acetylation of cytidine residues in mRNA has been shown to

increase the stability of the transcript, protecting it from degradation.[4]

 Increased Translation Efficiency: The presence of ac4C within the coding sequence of an

MRNA can promote its translation into protein.[4][5] This is achieved, in part, by improving

the decoding efficiency at the ribosome.[4]

e Role in Cellular Stress Response: Acetylated mRNAs have been found to be enriched in

stress granules, suggesting a role for ac4C in the cellular response to stress.[6]

Experimental Protocols
In Vitro Transcription for Incorporation of N4-

Acetylcytidine

© 2025 BenchChem. All rights reserved.

Tech Support


https://pubmed.ncbi.nlm.nih.gov/36522719/
https://pubmed.ncbi.nlm.nih.gov/36522719/
https://pubmed.ncbi.nlm.nih.gov/36522719/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12380694/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12380694/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12380694/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12380694/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12380694/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12380694/
https://www.protocols.io/view/t7-in-vitro-mrna-synthesis-with-separate-capping-a-g7ecbzjax.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC12209103/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12209103/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12209103/
https://barricklab.org/twiki/bin/view/Lab/RNAT7
https://pmc.ncbi.nlm.nih.gov/articles/PMC12209103/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11317219/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8117531?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

This protocol describes the synthesis of RNA containing N4-acetylcytidine using T7 RNA
polymerase.

Materials:

Linearized DNA template with a T7 promoter

o N4-Acetylcytidine triphosphate (ac4CTP) sodium salt solution

o ATP, GTP, UTP solutions

e T7 RNA Polymerase

e 10X Transcription Buffer (typically contains Tris-HCI, MgCI2, DTT, spermidine)

» RNase Inhibitor

e DNase | (RNase-free)

* Nuclease-free water

 Purification reagents (e.g., spin column Kkit, lithium chloride, or phenol:chloroform)
Procedure:

e Reaction Setup: Assemble the transcription reaction at room temperature to avoid
precipitation of the DNA template by spermidine in the buffer. The following is an example for
a 20 pL reaction; components should be added in the order listed:
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Component Volume Final Concentration
Nuclease-free Water to 20 pL

10X Transcription Buffer 2 uL 1X

ATP, GTP, UTP (100 mM each) 2 pL each 10 mM each
L\llz;-:cr;el\t/)ll)lcytidine Triphosphate i 10 mM

Linear DNA Template 1ug 50 ng/uL

RNase Inhibitor 1L 2 U/uL

T7 RNA Polymerase 2 uL

 Incubation: Mix the components gently by pipetting and centrifuge briefly. Incubate the
reaction at 37°C for 2 to 4 hours.[5]

o Template Removal: Add 1 pL of DNase | to the reaction mixture and incubate at 37°C for 15-
30 minutes to degrade the DNA template.[7]

* RNA Purification: Purify the transcribed RNA to remove enzymes, unincorporated
nucleotides, and the degraded DNA template. Several methods can be used depending on
the downstream application:

[¢]

Spin Column Purification: This is a common and efficient method for removing proteins,
salts, and unincorporated nucleotides.[8]

o Lithium Chloride (LIiCl) Precipitation: Effective for recovering longer RNA transcripts (>300
nucleotides) and removing most unincorporated nucleotides and proteins.[8]

o Phenol:Chloroform Extraction followed by Ethanol Precipitation: A traditional method for
deproteinization, though it may not completely remove free nucleotides.[8]

o Gel Purification: Recommended for obtaining high-purity RNA, especially for removing
truncated transcription products.[8]
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Workflow for the in vitro transcription of N4-acetylcytidine-modified RNA.

Detection of N4-acetylcytidine in RNA (ac4C-seq)

A highly specific method for detecting ac4C at single-nucleotide resolution is ac4C-seq. This
technique relies on the chemical reduction of ac4C, which leads to a misincorporation during

reverse transcription.
Principle:

o Chemical Reduction: N4-acetylcytidine is selectively reduced by sodium borohydride
(NaBH4) or sodium cyanoborohydride (NaCNBH3).

» Reverse Transcription: The reduced ac4C base is read as a uridine (U) by reverse
transcriptase.

e Sequencing: During sequencing, this results in a C-to-T transition at the site of the original
ac4C modification.

A detailed protocol for ac4C-seq can be found in the work by Sas-Chen et al. (2020).
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Role in Signaling Pathways

The writer enzyme for ac4C, NAT10, has been implicated in major signaling pathways,
particularly in the context of cancer progression.

Whnt/B-catenin Signaling Pathway

In colorectal cancer, NAT10 has been shown to promote tumor progression by activating the
Whnt/B-catenin signaling pathway.[1] NAT10-mediated ac4C modification of specific target
MRNAS, such as KIF23, enhances their stability.[1] This leads to increased protein expression,
which in turn activates the Wnt/p-catenin cascade.[1][2]
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Role of NAT10 and ac4C in the Wnt/B-catenin signaling pathway.

NF-kB Signaling Pathway

The expression of NAT10 itself can be regulated by signaling pathways. In some cellular
contexts, the activation of the NF-kB signaling pathway can lead to the upregulation of NAT10
expression.[9] This creates a potential feedback loop where inflammatory signals can influence

the epitranscriptomic landscape.
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Regulation of NAT10 expression by the NF-kB signaling pathway.
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Conclusion

N4-acetylcytidine triphosphate is a vital reagent for the study of the epitranscriptome. Its
incorporation into RNA allows for the investigation of the functional consequences of ac4C
modification, which is increasingly recognized as a key regulator of gene expression. The
protocols and information provided in this guide offer a foundation for researchers to explore
the role of this important RNA modification in their systems of interest. Further research into the
interplay between ac4C and cellular signaling pathways holds promise for the development of
novel therapeutic strategies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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